molecular formula C16H14ClN3O2 B4729841 7-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-8-methyl-4-quinolinecarboxylic acid

7-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-8-methyl-4-quinolinecarboxylic acid

Cat. No. B4729841
M. Wt: 315.75 g/mol
InChI Key: RPKJAAAGMLVELC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-8-methyl-4-quinolinecarboxylic acid, also known as CPQ, is a novel quinolone derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique chemical structure has led to its investigation as a potential tool for understanding biological processes and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 7-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-8-methyl-4-quinolinecarboxylic acid is not fully understood, but it is believed to act through the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting this enzyme, this compound may prevent the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various studies. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, while in vivo studies have shown that it can inhibit tumor growth in animal models. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-8-methyl-4-quinolinecarboxylic acid for lab experiments is its unique chemical structure, which allows it to interact with biological molecules in a specific and selective manner. Additionally, this compound has been shown to be relatively stable and easy to synthesize, making it a convenient tool for researchers. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 7-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-8-methyl-4-quinolinecarboxylic acid. One area of interest is the development of this compound-based therapeutic agents for the treatment of cancer and other diseases. Additionally, researchers may continue to investigate the mechanism of action of this compound and its potential applications in various biological processes. Finally, further studies may be conducted to investigate the potential toxicity and safety of this compound, which will be important for its future use in clinical settings.

Scientific Research Applications

7-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-8-methyl-4-quinolinecarboxylic acid has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Researchers have investigated its potential use as a tool to understand the mechanism of action of various biological processes, including DNA replication and cell division. This compound has also been studied for its potential as a therapeutic agent, with some studies showing promising results in the treatment of certain types of cancer.

properties

IUPAC Name

7-chloro-2-(2-ethylpyrazol-3-yl)-8-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-3-20-14(6-7-18-20)13-8-11(16(21)22)10-4-5-12(17)9(2)15(10)19-13/h4-8H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKJAAAGMLVELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-8-methyl-4-quinolinecarboxylic acid
Reactant of Route 2
7-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-8-methyl-4-quinolinecarboxylic acid
Reactant of Route 3
7-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-8-methyl-4-quinolinecarboxylic acid
Reactant of Route 4
7-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-8-methyl-4-quinolinecarboxylic acid
Reactant of Route 5
7-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-8-methyl-4-quinolinecarboxylic acid
Reactant of Route 6
Reactant of Route 6
7-chloro-2-(1-ethyl-1H-pyrazol-5-yl)-8-methyl-4-quinolinecarboxylic acid

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